molecular formula C17H11FN2 B271536 2-(4-fluorophenyl)-1H-perimidine

2-(4-fluorophenyl)-1H-perimidine

Cat. No. B271536
M. Wt: 262.28 g/mol
InChI Key: HYYHTFCFCQVCSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenyl)-1H-perimidine, also known as FP-1, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FP-1 belongs to the class of perimidine derivatives, which have been widely studied for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Mechanism of Action

The exact mechanism of action of 2-(4-fluorophenyl)-1H-perimidine is not fully understood, but it is believed to involve the inhibition of key enzymes or signaling pathways involved in disease progression. For example, in cancer cells, 2-(4-fluorophenyl)-1H-perimidine has been shown to inhibit the activity of the enzyme topoisomerase II, which is essential for DNA replication and cell division. In inflammation, 2-(4-fluorophenyl)-1H-perimidine has been shown to inhibit the activation of the NF-κB signaling pathway, which is a key regulator of immune and inflammatory responses. In viral infections, 2-(4-fluorophenyl)-1H-perimidine has been shown to inhibit the activity of the viral helicase enzyme, which is essential for viral replication.
Biochemical and Physiological Effects:
2-(4-fluorophenyl)-1H-perimidine has been shown to have various biochemical and physiological effects, depending on the disease or condition being studied. In cancer cells, 2-(4-fluorophenyl)-1H-perimidine has been shown to induce apoptosis and cell cycle arrest, leading to the inhibition of tumor growth. In inflammation, 2-(4-fluorophenyl)-1H-perimidine has been shown to reduce the production of pro-inflammatory cytokines, leading to a decrease in inflammation. In viral infections, 2-(4-fluorophenyl)-1H-perimidine has been shown to inhibit viral replication, leading to a decrease in viral load.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-fluorophenyl)-1H-perimidine in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. Another advantage is its diverse biological activities, which make it a promising candidate for the development of new therapeutics. However, one limitation of using 2-(4-fluorophenyl)-1H-perimidine in lab experiments is its potential toxicity, which requires careful evaluation and monitoring.

Future Directions

There are several future directions for research on 2-(4-fluorophenyl)-1H-perimidine, including:
1. Further elucidation of its mechanism of action in different disease models.
2. Optimization of its chemical structure to improve its efficacy and reduce toxicity.
3. Evaluation of its potential therapeutic applications in other diseases, such as autoimmune disorders and neurodegenerative diseases.
4. Development of novel drug delivery systems to improve its bioavailability and targeting.
5. Investigation of its potential synergistic effects with other drugs or therapies.
Conclusion:
In conclusion, 2-(4-fluorophenyl)-1H-perimidine is a promising compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. Its diverse biological activities, relatively simple synthesis method, and potential for optimization make it a promising candidate for the development of new therapeutics. However, further research is needed to fully understand its mechanism of action and evaluate its potential applications in different disease models.

Synthesis Methods

The synthesis of 2-(4-fluorophenyl)-1H-perimidine involves the reaction of 4-fluoroaniline with 1,3-dicarbonyl compounds, such as acetylacetone or ethyl acetoacetate, in the presence of a catalyst, such as p-toluenesulfonic acid. The reaction proceeds through the formation of a Schiff base intermediate, which is then cyclized to form the perimidine ring system. The final product is obtained by recrystallization from a suitable solvent, such as ethanol or methanol.

Scientific Research Applications

2-(4-fluorophenyl)-1H-perimidine has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections. In cancer research, 2-(4-fluorophenyl)-1H-perimidine has been shown to inhibit the growth of human breast cancer cells by inducing apoptosis and cell cycle arrest. Inflammation is a key factor in many chronic diseases, and 2-(4-fluorophenyl)-1H-perimidine has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In viral infections, 2-(4-fluorophenyl)-1H-perimidine has been shown to inhibit the replication of the hepatitis C virus by targeting the viral helicase enzyme.

properties

Product Name

2-(4-fluorophenyl)-1H-perimidine

Molecular Formula

C17H11FN2

Molecular Weight

262.28 g/mol

IUPAC Name

2-(4-fluorophenyl)-1H-perimidine

InChI

InChI=1S/C17H11FN2/c18-13-9-7-12(8-10-13)17-19-14-5-1-3-11-4-2-6-15(20-17)16(11)14/h1-10H,(H,19,20)

InChI Key

HYYHTFCFCQVCSB-UHFFFAOYSA-N

SMILES

C1=CC2=C3C(=C1)NC(=NC3=CC=C2)C4=CC=C(C=C4)F

Canonical SMILES

C1=CC2=C3C(=C1)NC(=NC3=CC=C2)C4=CC=C(C=C4)F

Origin of Product

United States

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